![molecular formula C21H26N4O5 B2454890 methyl 4-((2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetamido)methyl)piperidine-1-carboxylate CAS No. 1323631-02-2](/img/structure/B2454890.png)
methyl 4-((2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetamido)methyl)piperidine-1-carboxylate
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Description
Methyl 4-((2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H26N4O5 and its molecular weight is 414.462. The purity is usually 95%.
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Biological Activity
Methyl 4-((2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.
The compound is synthesized through a multi-step process involving the formation of various intermediates. The key steps include:
- Formation of the Pyrroloquinoline Core : The synthesis begins with the preparation of the pyrrolo[3,2,1-ij]quinoline scaffold, which is known for its diverse pharmacological properties.
- Amidation and Acetylation : The introduction of amino and acetamido groups enhances the compound's interaction with biological targets.
- Piperidine Derivation : The piperidine ring contributes to the overall stability and bioactivity of the molecule.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For example:
- In vitro assays demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including HeLa and A375 cells. The IC50 values ranged from 0.7 to 40 µM depending on the specific derivative tested .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression:
- Dihydrofolate Reductase (DHFR) : This enzyme is critical for DNA synthesis; inhibition can lead to reduced tumor growth.
- Cyclin-dependent Kinases (CDKs) : Compounds derived from this scaffold have shown promising inhibitory activity against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively .
Antimicrobial Properties
The antimicrobial activity of similar compounds has also been explored:
- A study indicated that pyrrolothiazolopyrimidines exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria . This suggests that modifications to the piperidine structure could enhance such properties.
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between the compound and its biological targets:
Target Enzyme | Binding Affinity (kcal/mol) | IC50 Value (µM) |
---|---|---|
Dihydrofolate Reductase | -9.5 | 0.5 |
CDK2 | -8.7 | 0.36 |
Factor Xa | -8.0 | 3.68 |
These results indicate a strong potential for this compound as a lead structure in drug development targeting these enzymes.
Study on Anticancer Activity
In a recent study published in Molecules, researchers synthesized several derivatives based on the pyrroloquinoline core and evaluated their anticancer properties. The most promising derivative exhibited an IC50 value of 0.7 µM against HeLa cells, indicating potent activity .
Antimicrobial Efficacy Research
Another study focused on evaluating the antimicrobial properties of related compounds showed effectiveness against resistant strains of bacteria, suggesting that further modifications could yield new antibiotics .
Properties
IUPAC Name |
methyl 4-[[[2-oxo-2-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)amino]acetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5/c1-30-21(29)24-7-4-13(5-8-24)12-22-19(27)20(28)23-16-10-14-2-3-17(26)25-9-6-15(11-16)18(14)25/h10-11,13H,2-9,12H2,1H3,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHYFTAENSJQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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